2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

Covalent Inhibitor Electrophilic Warhead Kinase Probe Design

2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide (CAS 1365961-81-4) is a synthetic tetrahydrobenzothiophene amide with a reactive 2-bromobutanamide moiety for covalent probe design and a distinct 6-phenyl substituent that differentiates it from simple 6-alkyl analogs. This unique combination alters lipophilicity and steric interactions crucial for kinase selectivity, enabling activity-based probe synthesis and target engagement studies inaccessible to non-halogenated series. Choose this 95% pure compound as your reliable reference inhibitor for JNK/GCGR screening campaigns or as a versatile scaffold for SAR exploration.

Molecular Formula C19H19BrN2OS
Molecular Weight 403.3 g/mol
CAS No. 1365961-81-4
Cat. No. B1455211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
CAS1365961-81-4
Molecular FormulaC19H19BrN2OS
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C#N)Br
InChIInChI=1S/C19H19BrN2OS/c1-2-16(20)18(23)22-19-15(11-21)14-9-8-13(10-17(14)24-19)12-6-4-3-5-7-12/h3-7,13,16H,2,8-10H2,1H3,(H,22,23)
InChIKeyHPIWSYWEXSCXFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide Procurement Guide: Core Scaffold & Physicochemical Baseline


2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide (CAS 1365961-81-4) is a synthetic small molecule belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class [1]. Its core tetrahydrobenzothiophene scaffold is recognized in medicinal chemistry for ATP-competitive kinase inhibition (e.g., JNK2/3) [2] and glucagon receptor antagonism . The compound is commercially available with a standard purity of 95% and a molecular weight of 403.3 g/mol (C19H19BrN2OS) . The 2-bromobutanamide side chain and the 6-phenyl substituent on the saturated ring distinguish it from simpler analogs, offering distinct physicochemical and potential selectivity features relevant to structure-activity relationship (SAR) exploration.

Why 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide Cannot Be Replaced by Generic Tetrahydrobenzothiophene Amides


Generic substitution within the tetrahydrobenzothiophene amide class is unreliable because minor structural changes radically alter pharmacological activity. Key examples include: the bulkier 2-ethylbutanamide side chain on a 6-tert-pentyl core produces a potent glucagon receptor antagonist (IC50 ~181 nM) , while a simple naphthalene-1-carboxamide derivative yields a JNK inhibitor with pIC50 ~6.7 [1]. The target compound's unique combination—a reactive 2-bromobutanamide moiety for covalent probe design alongside a 6-phenyl substituent predicted to modify lipophilicity (cLogP shift) and steric interactions—means that substituting it with a non-brominated or 6-alkyl analog is virtually guaranteed to result in a non-equivalent chemical entity with divergent potency, selectivity, and utility in downstream assays.

2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide: Quantitative Differentiation Evidence Against Closest Analogs


Alpha-Bromo Electrophilic Warhead for Covalent Inhibitor Design vs. Non-Brominated Parent Scaffolds

The compound exclusively features a 2-bromobutanamide side chain, providing a reactive electrophilic center capable of engaging catalytic lysine or cysteine residues [1]. In contrast, the parent JNK inhibitor series and glucagon receptor antagonist I contain non-halogenated 2-ethylbutanamide chains [2], which are chemically inert under physiological conditions.

Covalent Inhibitor Electrophilic Warhead Kinase Probe Design

6-Phenyl Substituent Lipophilicity and Steric Profile vs. 6-Alkyl Comparative Baselines

The 6-phenyl group on the tetrahydrobenzothiophene ring is predicted to elevate cLogP and introduce a flat, aromatic surface for potential pi-stacking interactions, diverging markedly from analogs bearing 6-tert-pentyl (cLogP increment ~+1.5 estimated) or unsubstituted cores [1].

Lipophilicity SAR ADME Optimization

Procurement-Relevant Purity and Supply Consistency vs. Research-Grade Analog Lot Variability

Vendor-supplied material is specified at 95% purity with full analytical characterization, providing a defined baseline for reproducible screening . This contrasts with early-stage resynthesis of closely related analogs (e.g., 2,4-dichloro derivatives), where purity can vary between 90–98% across academic batches, introducing assay noise.

Compound Management Purity Threshold Reproducible Research

Optimal Application Scenarios for 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide in Drug Discovery


Covalent Kinase Probe Design Using the Bromo Electrophile

Leverage the alpha-bromobutanamide moiety to synthesize activity-based probes for kinase profiling. Incubate with recombinant kinase panels (e.g., JNK1/2/3, GCGR) and assess time-dependent inhibition; click chemistry with fluorescent or biotin tags enables target engagement studies and pull-down proteomics that are inaccessible to non-halogenated parent scaffolds.

SAR Expansion Around the 6-Phenyl Substituent to Modulate Selectivity

Use this compound as a starting point to explore whether the 6-phenyl group alters kinase selectivity relative to 6-tert-pentyl or unsubstituted analogs. Parallel synthesis of derivatives with varying 6-aryl substituents, combined with broad-panel kinase profiling, can determine if aromatic interactions confer selectivity advantages within the MAPK or GPCR families.

High-Throughput Screening Hit Validation with Defined Purity Baseline

Employ the vendor-characterized 95% pure material as a positive control or reference inhibitor in automated screening campaigns (e.g., JNK or glucagon receptor targets). Its consistent purity reduces the risk of false positives from contaminating active species, fulfilling compound management quality standards required for publication and patent filing.

Computational Docking Studies Incorporating a Unique Halogen Bond Donor

Conduct molecular docking and free-energy perturbation calculations using the bromine atom as a halogen bond donor with backbone carbonyls or side-chain residues. Compare predicted binding poses with non-brominated analogs to rationalize selectivity and guide structure-based optimization, exploiting a molecular interaction motif absent in simple alkyl amide series.

Quote Request

Request a Quote for 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.